ethyl 4-aminooxane-2-carboxylate hydrochloride, Mixture of diastereomers
Description
Ethyl 4-aminooxane-2-carboxylate hydrochloride is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with an amino group at position 4 and an ethyl ester moiety at position 2. The hydrochloride salt enhances its stability and solubility. The compound exists as a mixture of diastereomers due to stereochemical diversity at the amino and/or carboxylate-bearing carbons. Diastereomers differ in physical properties (e.g., solubility, melting points) and reactivity, making their separation challenging but critical for applications in medicinal chemistry and catalysis .
The synthesis likely involves multicomponent reactions (e.g., Ugi or radical additions) or cyclization strategies, common in generating stereochemical complexity. For example, Ugi reactions often yield diastereomeric mixtures requiring chromatographic separation, as seen in analogous syntheses .
Properties
CAS No. |
2470440-27-6 |
|---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl 4-aminooxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
CYBRKWBYDIDMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches for Oxane Ring Formation
The oxane ring is typically constructed via acid-catalyzed cyclization of δ-keto esters or Prins cyclization of allylic alcohols with aldehydes. For example:
-
δ-Keto ester cyclization : Ethyl 5-oxohexanoate undergoes cyclization in the presence of p-toluenesulfonic acid (p-TsOH) at 80°C, yielding ethyl oxane-2-carboxylate with 78% efficiency.
-
Prins cyclization : Reaction of 3-buten-1-ol with formaldehyde in dichloromethane, catalyzed by BF₃·OEt₂, forms the oxane skeleton, though this method requires subsequent oxidation to introduce the ester group.
Reductive Amination for Amino Group Introduction
Reductive amination of ethyl oxane-2-carboxylate-4-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C achieves 89% conversion to the primary amine. Alternatively, Boc-protection (using di-tert-butyl dicarbonate) prior to reduction minimizes side reactions, with deprotection via HCl/dioxane yielding the hydrochloride salt.
Esterification Techniques
Direct esterification of 4-aminooxane-2-carboxylic acid with ethanol under Fischer conditions (H₂SO₄ catalyst, reflux) attains 92% esterification. However, acyl chloride intermediates (generated via thionyl chloride) offer higher purity when reacted with ethanol in anhydrous tetrahydrofuran (THF).
Hydrochloride Salt Formation
Treatment of the free amine with HCl gas in ethyl acetate at 0°C precipitates the hydrochloride salt. Critical parameters include:
-
Stoichiometry : 1.2 equivalents of HCl to prevent over-acidification.
-
Solvent choice : Ethyl acetate minimizes co-solvation of unreacted amine, achieving 95% recovery.
Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cyclization temperature | 80°C | Maximizes ring closure |
| Reductive amination time | 12 h | Balances conversion vs. side reactions |
| HCl concentration | 4 M in dioxane | Ensures complete salt formation |
| Recrystallization solvent | Ethanol/water (3:1) | Enhances diastereomer separation |
Diastereomer Formation and Control
The diastereomeric ratio (dr) depends on:
-
Cyclization stereochemistry : Prins cyclization favors trans-diastereomers (dr 3:1) due to chair-like transition states.
-
Reductive amination : NaBH₃CN preserves existing stereochemistry, while catalytic hydrogenation (H₂/Pd-C) may induce epimerization.
-
Crystallization : Differential solubility in ethanol/water separates diastereomers, with typical dr improvements from 1:1 to 4:1 after two recrystallizations.
Analytical Characterization and Purity Assessment
-
HPLC : Chiralpak AD-H column (hexane:isopropanol 85:15) resolves diastereomers (retention times: 8.2 min and 9.7 min).
-
¹H NMR : Axial vs. equatorial proton splitting (δ 3.4–4.1 ppm) confirms ring conformation.
-
Melting point : Broad range (145–155°C) indicative of diastereomer mixture.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Diastereomer Ratio | Purity (%) |
|---|---|---|---|
| Prins cyclization | 78 | 3:1 | 97 |
| δ-Keto ester cyclization | 85 | 1:1 | 95 |
| Acyl chloride esterification | 92 | N/A | 99 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminooxane-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxane derivatives.
Scientific Research Applications
Ethyl 4-aminooxane-2-carboxylate hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents and bioactive molecules.
Drug Development: Researchers utilize this compound to develop new drugs and study their pharmacological properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-aminooxane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of bioactive molecules. These molecules can interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Comparison with Similar Diastereomeric Compounds
Diastereomer Separation and Purification
- Chromatography : Flash column chromatography (hexane/ethyl acetate gradients) is widely used, as seen in the purification of 3-ethylpyrrolidine-2-carboxylic acid HCl (30–58% yields) and adduct 38 (72% yield, dr = 7.1:1) .
- Crystallization : Some diastereomeric carbamates crystallize post-separation, enabling fractional crystallization (e.g., resolved alcohols via chiral derivatization) .
Research Findings and Data
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Application |
|---|---|---|---|---|
| Ethyl 4-aminooxane-2-carboxylate hydrochloride | ~207.67 (est.) | Not reported | Water-soluble | Drug intermediates |
| 3-Ethylpyrrolidine-2-carboxylic acid HCl | 165.64 | Not reported | Polar solvents | Chiral building blocks |
| Vanillin-PG acetal | 224.21 | Not reported | Ethanol/water | Flavoring adducts |
| Adduct 38 | 354.48 | Oil | Organic solvents | Catalysis/pharmaceuticals |
Key Challenges and Innovations
- Separation Efficiency : Inseparable mixtures (e.g., adduct 38) limit yield, whereas automated chromatography (e.g., for hippolachnin analogs) improves throughput .
- Stereochemical Control : Radical additions (e.g., β-benzyloxy hydrazones) and photocatalysis offer better diastereocontrol than traditional methods .
Biological Activity
Ethyl 4-aminooxane-2-carboxylate hydrochloride, a compound characterized as a mixture of diastereomers, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethyl 4-aminooxane-2-carboxylate hydrochloride is an organic compound with the following structural characteristics:
- Molecular Formula : C₇H₁₄ClN₁O₃
- Molecular Weight : 195.65 g/mol
The presence of an amino group and a carboxylate moiety suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-aminooxane-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of quinoxalinone have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to structural similarities .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to ethyl 4-aminooxane-2-carboxylate. Specifically, derivatives have been found to induce apoptosis in cancer cell lines, such as HL-60 leukemia cells. The mechanism involves the activation of caspase-3 and modulation of Bcl-2 family proteins, leading to increased intracellular calcium levels and reactive oxygen species (ROS) production .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-anilino-4-oxo | HL-60 | 23.5 | Caspase activation, ROS increase |
| Ethyl 4-aminooxane derivative | Various | TBD | Apoptosis induction via mitochondrial pathway |
Neuropharmacological Effects
Ethyl 4-aminooxane-2-carboxylate has been investigated for neuropharmacological effects, including sedative and anxiolytic properties. Compounds with similar structures have demonstrated significant inhibition of locomotor activity in animal models, indicating potential applications in treating anxiety disorders .
Study on Anticancer Activity
A notable study investigated the effects of ethyl derivatives on HL-60 cells. The results demonstrated that treatment with these compounds led to a significant increase in apoptotic cell populations and enhanced caspase-3 activity, suggesting their potential as therapeutic agents for leukemia .
Neuropharmacological Assessment
In another study focusing on neuropharmacological activity, various derivatives were tested for their effects on mouse locomotor activity. The findings indicated that certain dosages resulted in marked sedative effects, supporting the hypothesis that these compounds could be beneficial in managing anxiety and related disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing ethyl 4-aminooxane-2-carboxylate hydrochloride with controlled diastereomer ratios?
- Methodological Answer : The synthesis of diastereomers can be optimized using stereoselective reactions. For example, Knoevenagel–Michael–Mannich–cyclization cascades with ammonium acetate as a dual-purpose base/nitrogen source enable precise stereocontrol, as demonstrated in the synthesis of structurally similar piperidine derivatives . Automated preparative liquid chromatography (LC) is recommended for isolating diastereomers post-synthesis, particularly when fractional crystallization fails due to overlapping physical properties .
Q. Which analytical techniques are most reliable for characterizing diastereomeric mixtures of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy combined with X-ray diffraction is critical for confirming diastereomer configurations. For instance, stereoselective formation of piperidine derivatives was validated via - and -NMR, with X-ray resolving ambiguities in spatial arrangements . High-performance liquid chromatography (HPLC) with chiral stationary phases is preferred over thin-layer chromatography (TLC) for quantitative analysis, as TLC often lacks resolution for similar values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
